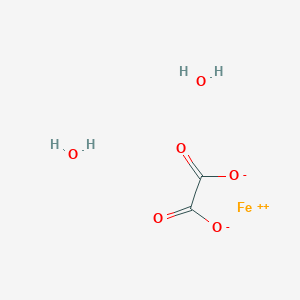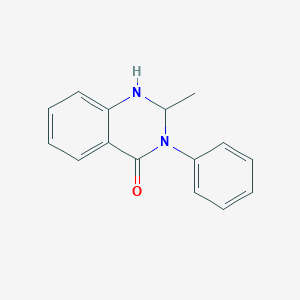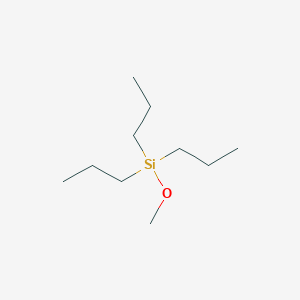
Silane, methoxytripropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanes are a group of organic compounds that contain silicon atoms attached to organic groups. They are widely used in various fields, such as adhesives, coatings, and sealants, due to their unique properties, such as adhesion, hydrophobicity, and chemical resistance. Among the various types of silanes, methoxytripropyl silane (MPTS) is one of the most important and widely studied silanes.
作用機序
The mechanism of action of Silane, methoxytripropyl- is based on its ability to form covalent bonds with both inorganic and organic materials. In the case of inorganic materials, Silane, methoxytripropyl- reacts with the surface hydroxyl groups to form Si-O-Si bonds, which improve the adhesion between the inorganic material and the organic material. In the case of organic materials, Silane, methoxytripropyl- reacts with the functional groups, such as carboxylic acids and amines, to form Si-C bonds, which can be used for further functionalization.
生化学的および生理学的効果
Silane, methoxytripropyl- has been shown to have low toxicity and biocompatibility, which makes it suitable for biomedical applications. In vitro studies have shown that Silane, methoxytripropyl--modified surfaces can promote cell adhesion and proliferation, and reduce the inflammatory response. In vivo studies have shown that Silane, methoxytripropyl--coated implants can improve the osseointegration and reduce the risk of infection.
実験室実験の利点と制限
The main advantage of using Silane, methoxytripropyl- in lab experiments is its versatility and ease of use. Silane, methoxytripropyl- can be easily synthesized and purified, and can be used in various applications, such as surface modification, functionalization, and crosslinking. The main limitation of using Silane, methoxytripropyl- is its reactivity and sensitivity to moisture and air. Silane, methoxytripropyl- should be stored in a dry and inert atmosphere to prevent hydrolysis and degradation.
将来の方向性
There are several future directions for the research on Silane, methoxytripropyl-. First, the development of new synthesis methods and functionalized Silane, methoxytripropyl- derivatives can expand the applications of Silane, methoxytripropyl- in various fields. Second, the investigation of the mechanism of action of Silane, methoxytripropyl- at the molecular level can provide insights into the design of new materials and devices. Third, the evaluation of the long-term biocompatibility and safety of Silane, methoxytripropyl--modified surfaces can facilitate the clinical translation of Silane, methoxytripropyl--based technologies. Fourth, the exploration of the potential of Silane, methoxytripropyl- as a drug delivery system can open up new opportunities in the field of nanomedicine.
Conclusion:
In conclusion, Silane, methoxytripropyl- is a versatile and widely studied silane that has numerous applications in various fields, such as materials science, chemistry, and biology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Silane, methoxytripropyl- have been discussed in this paper. Further research on Silane, methoxytripropyl- can lead to the development of new materials and technologies that can improve the quality of life and health of people.
合成法
Silane, methoxytripropyl- can be synthesized by the reaction of 3-chloropropyltrimethoxysilane with methanol in the presence of a base catalyst. The reaction proceeds via a substitution reaction, and the final product is obtained by distillation and purification.
科学的研究の応用
Silane, methoxytripropyl- has been extensively used in scientific research, especially in the fields of materials science, chemistry, and biology. In materials science, Silane, methoxytripropyl- is used as a coupling agent to improve the adhesion between inorganic materials, such as glass, ceramics, and metals, and organic materials, such as polymers. In chemistry, Silane, methoxytripropyl- is used as a precursor for the synthesis of various functionalized silanes, which have applications in catalysis, sensing, and drug delivery. In biology, Silane, methoxytripropyl- is used as a surface modifier to improve the biocompatibility of medical devices, such as implants and sensors.
特性
CAS番号 |
17841-46-2 |
|---|---|
製品名 |
Silane, methoxytripropyl- |
分子式 |
C10H24OSi |
分子量 |
188.38 g/mol |
IUPAC名 |
methoxy(tripropyl)silane |
InChI |
InChI=1S/C10H24OSi/c1-5-8-12(11-4,9-6-2)10-7-3/h5-10H2,1-4H3 |
InChIキー |
FUMSHFZKHQOOIX-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)OC |
正規SMILES |
CCC[Si](CCC)(CCC)OC |
その他のCAS番号 |
17841-46-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



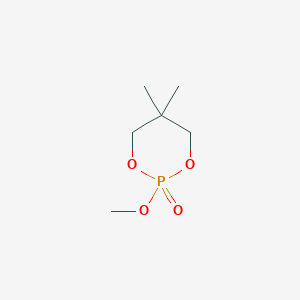
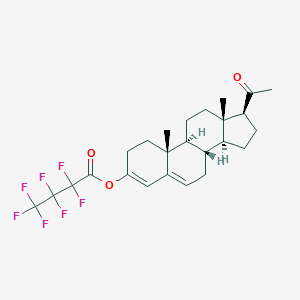
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
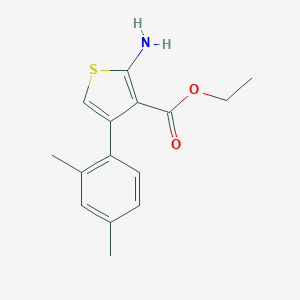
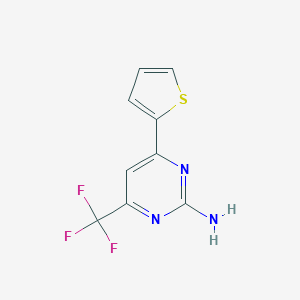
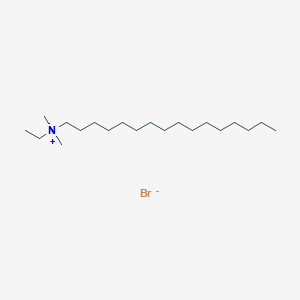
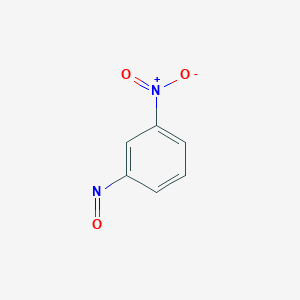
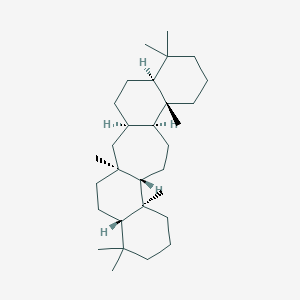
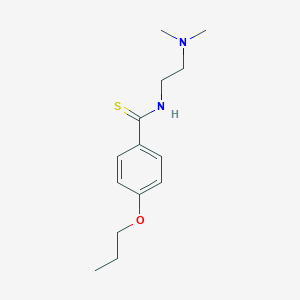
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
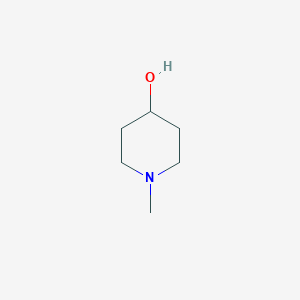
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
